

Spectroscopic Analysis of Methyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl isobutyrate*

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This technical guide provides an in-depth overview of the spectroscopic data for **methyl isobutyrate** ($C_5H_{10}O_2$), a common organic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive reference for the structural elucidation and characterization of this molecule.

Data Presentation: Spectroscopic Summary

The quantitative data obtained from the spectroscopic analysis of **methyl isobutyrate** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data for **Methyl Isobutyrate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	Singlet	3H	O-CH ₃
2.51 - 2.60	Multiplet	1H	CH
1.16 - 1.18	Doublet	6H	C(CH ₃) ₂
Solvent: CDCl ₃ , Frequency: 300 MHz[1]			

Table 2: ¹³C NMR Data for **Methyl Isobutyrate**

Chemical Shift (δ) ppm	Carbon Type	Assignment
177.55	Quaternary	C=O
51.52	Primary	O-CH ₃
34.02	Tertiary	CH
19.05	Primary	C(CH ₃) ₂
Solvent: CDCl ₃ , Frequency: 15.09 MHz[1]		

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Methyl Isobutyrate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2980 - 2880	C-H Stretch	Aliphatic (sp ³)
1735 - 1740	C=O Stretch	Ester
1470 - 1450	C-H Bend	CH ₃ , CH
1260 - 1150	C-O Stretch	Ester

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **Methyl Isobutyrate** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Abundance
102	$[\text{C}_5\text{H}_{10}\text{O}_2]^+$ (Molecular Ion)	Low
87	$[\text{M} - \text{CH}_3]^+$	Moderate
71	$[\text{M} - \text{OCH}_3]^+$	High
59	$[\text{COOCH}_3]^+$	Moderate
43	$[(\text{CH}_3)_2\text{CH}]^+$	Base Peak (100%)
41	$[\text{C}_3\text{H}_5]^+$	High

Data corresponds to Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a liquid sample such as **methyl isobutyrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the chemical environment and connectivity of atoms.

Methodology:

- Sample Preparation: Accurately weigh 5-25 mg of the liquid **methyl isobutyrate** sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[\[2\]](#)[\[3\]](#)
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm

NMR tube.[2][3]

- Volume Adjustment: Ensure the final volume of the solution in the NMR tube results in a column height of 4-5 cm.[2]
- Tube Sealing and Cleaning: Securely cap the NMR tube and carefully wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
 - The magnetic field is "shimmed" to maximize its homogeneity across the sample, which is critical for high resolution.
 - The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
 - The appropriate pulse sequence is selected, and the data is acquired over a series of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Neat Liquid Film):

- Plate Preparation: Ensure the salt plates (typically NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.
- Sample Application: Place one to two drops of neat (undiluted) **methyl isobutyrate** onto the center of one salt plate.
- Creating the Film: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates, creating a "sandwich".

- Sample Holder: Mount the salt plate sandwich into the sample holder of the IR spectrometer.
- Data Acquisition:
 - First, a background spectrum is collected with an empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
 - The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent (e.g., dry acetone or isopropanol), and dry them with a clean, soft cloth before returning them to a desiccator for storage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural confirmation.

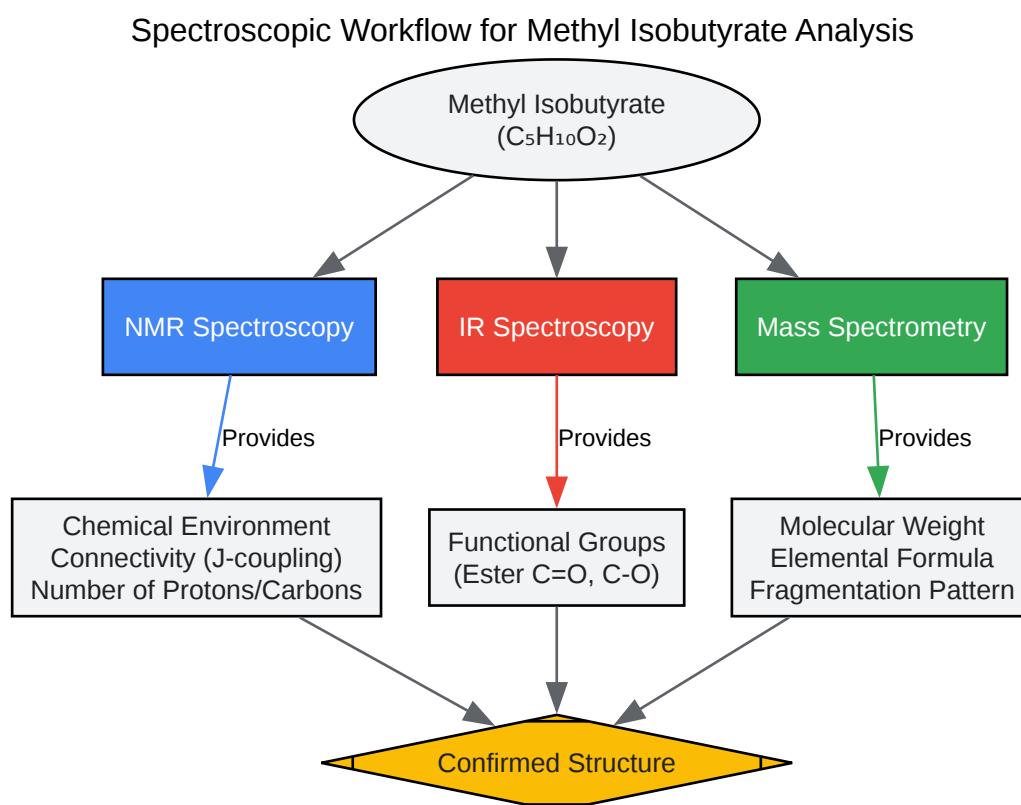
Methodology (Direct Infusion - Electrospray Ionization):

- Sample Preparation: Prepare a stock solution of **methyl isobutyrate** at a concentration of approximately 1 mg/mL in a volatile, high-purity solvent such as methanol or acetonitrile.
- Dilution: Perform a serial dilution of the stock solution to a final working concentration, typically in the range of 10-100 µg/mL. Overly concentrated samples can lead to signal suppression and contaminate the instrument.
- Filtration: If any particulates are visible, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent blockages in the instrument's fluidics system.
- Data Acquisition:
 - The diluted sample is drawn into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer's ion source (e.g., an electrospray ionization, ESI, source).

- The instrument parameters, including the ionization mode (positive or negative), mass range, and source voltages, are optimized for the analyte.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the analysis of **methyl isobutyrate**.



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Caption: Workflow of spectroscopic techniques for structural elucidation.

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